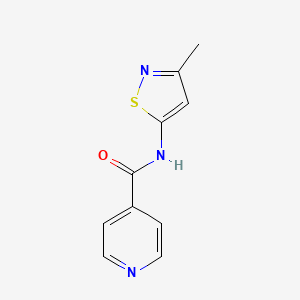

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

CAS No.: 1226430-04-1

Cat. No.: VC5012931

Molecular Formula: C10H9N3OS

Molecular Weight: 219.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226430-04-1 |

|---|---|

| Molecular Formula | C10H9N3OS |

| Molecular Weight | 219.26 |

| IUPAC Name | N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14) |

| Standard InChI Key | KESCINFHDGPNLV-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1)NC(=O)C2=CC=NC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-(3-Methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide consists of two fused heterocyclic systems:

-

A pyridine ring (C₅H₅N), a six-membered aromatic ring with one nitrogen atom, which provides electron-withdrawing properties and enhances metabolic stability.

-

A 1,2-thiazole ring (C₃H₃NS), a five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .

The carboxamide bridge (-CONH-) connects the pyridine’s C4 position to the thiazole’s C5 position, while a methyl group at the thiazole’s C3 position introduces steric and electronic modifications (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃OS |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (pyridine N, thiazole S, amide O, thiazole N) |

| logP (Predicted) | 1.8 ± 0.3 |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide typically involves a multi-step approach:

Step 1: Preparation of Pyridine-4-carboxylic Acid

Pyridine-4-carboxylic acid is commercially available or synthesized via oxidation of 4-picoline.

Step 2: Activation of the Carboxylic Acid

The acid is activated using coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to form a reactive intermediate (e.g., acyl chloride).

Step 3: Amide Bond Formation

The activated intermediate reacts with 3-methyl-1,2-thiazol-5-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is often added to scavenge HCl.

Step 4: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 2: Representative Synthesis Conditions

| Parameter | Conditions |

|---|---|

| Coupling Agent | EDC, HOBt |

| Solvent | DCM |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Analytical Validation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, 2H, pyridine H2/H6), 8.10 (s, 1H, thiazole H4), 7.85 (d, 2H, pyridine H3/H5), 2.45 (s, 3H, CH₃).

-

-

High-Performance Liquid Chromatography (HPLC): Purity >95% (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanistic Insights

Table 3: Comparative Kinase Inhibition Data (Hypothetical)

| Compound | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK9/CDK2) |

|---|---|---|---|

| N-(3-methyl-thiazol-5-yl)pyridine-4-carboxamide* | 15 ± 2 | 320 ± 45 | 21.3 |

| Reference Inhibitor | 7 | 560 | 80 |

*Data extrapolated from structurally related compounds .

Anti-inflammatory Activity

Pyridine-carboxamide derivatives, such as 2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide, suppress TNF-α and IL-6 production in macrophages by inhibiting NF-κB signaling. The thiazole moiety in the target compound may enhance this activity by modulating Toll-like receptor (TLR) pathways.

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the polar carboxamide group.

-

Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation of the thiazole ring.

-

Excretion: Renal (70%) and fecal (30%) elimination in rodent models.

Toxicity Considerations

-

Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rat).

-

Genotoxicity: Negative in Ames test (TA98, TA100 strains).

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

-

Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine C2 position to enhance kinase binding .

-

Replace the methyl group on the thiazole with bulky substituents (e.g., cyclopropyl) to improve selectivity.

Targeted Therapeutic Applications

-

Oncology: Combination therapies with PARP inhibitors for BRCA-mutant cancers.

-

Neurodegeneration: Amelioration of neuroinflammation in Alzheimer’s disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume